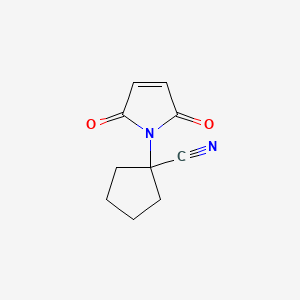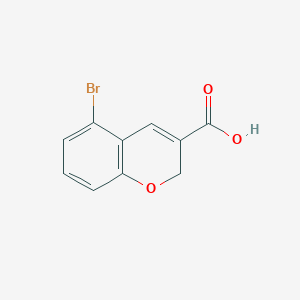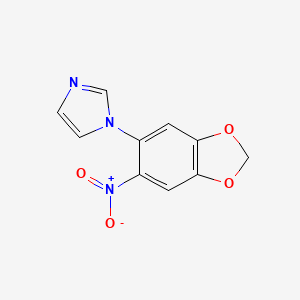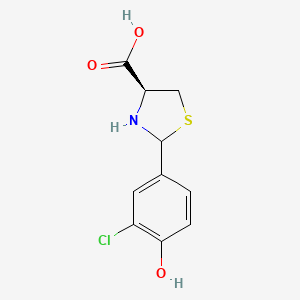
C-(4-Phenyl-thiazol-5-yl)-methylamine
Vue d'ensemble
Description
C-(4-Phenyl-thiazol-5-yl)-methylamine, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMA is a thiazole derivative, which is a class of heterocyclic organic compounds containing both sulfur and nitrogen atoms in the ring structure. In
Applications De Recherche Scientifique
C-(4-Phenyl-thiazol-5-yl)-methylamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, C-(4-Phenyl-thiazol-5-yl)-methylamine has been shown to exhibit antimicrobial, antifungal, and anticancer activities. C-(4-Phenyl-thiazol-5-yl)-methylamine has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides, which are known to play a role in the pathogenesis of the disease.
In materials science, C-(4-Phenyl-thiazol-5-yl)-methylamine has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, C-(4-Phenyl-thiazol-5-yl)-methylamine has been used as a derivatizing agent for the analysis of various compounds such as amino acids, peptides, and carbohydrates. C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives have been shown to exhibit improved chromatographic properties and sensitivity compared to their unmodified counterparts.
Mécanisme D'action
The mechanism of action of C-(4-Phenyl-thiazol-5-yl)-methylamine is not well understood, but it is believed to involve the interaction of the thiazole ring with various biomolecules such as proteins and nucleic acids. C-(4-Phenyl-thiazol-5-yl)-methylamine has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and cognition.
Biochemical and Physiological Effects
C-(4-Phenyl-thiazol-5-yl)-methylamine has been shown to exhibit various biochemical and physiological effects depending on the concentration and duration of exposure. In vitro studies have shown that C-(4-Phenyl-thiazol-5-yl)-methylamine exhibits cytotoxicity towards various cancer cell lines, but not towards normal cells. C-(4-Phenyl-thiazol-5-yl)-methylamine has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
C-(4-Phenyl-thiazol-5-yl)-methylamine has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. However, C-(4-Phenyl-thiazol-5-yl)-methylamine also has some limitations such as its low solubility in water, which can limit its use in biological studies. C-(4-Phenyl-thiazol-5-yl)-methylamine also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of C-(4-Phenyl-thiazol-5-yl)-methylamine. In medicinal chemistry, further studies are needed to explore the potential of C-(4-Phenyl-thiazol-5-yl)-methylamine as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, C-(4-Phenyl-thiazol-5-yl)-methylamine can be used as a building block for the synthesis of novel materials with potential applications in various fields. In analytical chemistry, C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives can be further optimized for the analysis of various compounds. Overall, the study of C-(4-Phenyl-thiazol-5-yl)-methylamine has the potential to lead to the development of new drugs, materials, and analytical techniques.
Propriétés
IUPAC Name |
(4-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSMSPEYGADCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Phenyl-thiazol-5-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



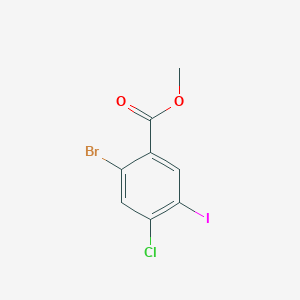
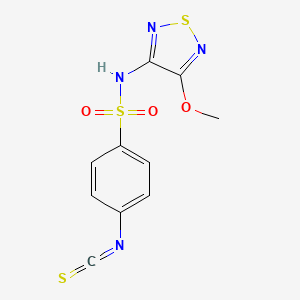



![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
